2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 447427-58-9
VCID: VC7617287
InChI: InChI=1S/C23H20N2O3S/c1-15-7-12-18-21(13-15)29-23(25-18)16-8-10-17(11-9-16)24-22(26)14-28-20-6-4-3-5-19(20)27-2/h3-13H,14H2,1-2H3,(H,24,26)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC
Molecular Formula: C23H20N2O3S
Molecular Weight: 404.48

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

CAS No.: 447427-58-9

Cat. No.: VC7617287

Molecular Formula: C23H20N2O3S

Molecular Weight: 404.48

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide - 447427-58-9

Specification

CAS No. 447427-58-9
Molecular Formula C23H20N2O3S
Molecular Weight 404.48
IUPAC Name 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C23H20N2O3S/c1-15-7-12-18-21(13-15)29-23(25-18)16-8-10-17(11-9-16)24-22(26)14-28-20-6-4-3-5-19(20)27-2/h3-13H,14H2,1-2H3,(H,24,26)
Standard InChI Key XVJXHAQCZMUDBY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC

Introduction

The compound 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic molecule that combines structural motifs of benzothiazole and phenoxyacetamide. These structural features are often associated with bioactive compounds, making this molecule of interest in medicinal chemistry, material science, and other fields.

Molecular Formula and Weight

  • Molecular Formula: C22H20N2O3S

  • Molecular Weight: Approximately 392.47 g/mol

Computed Descriptors

  • IUPAC Name: 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • SMILES Notation: COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Benzothiazole Derivative: Starting with 2-amino thiophenol and an appropriate aldehyde, the benzothiazole core is synthesized via a condensation reaction.

  • Formation of Phenoxyacetamide: The methoxyphenol reacts with chloroacetyl chloride to form the phenoxyacetamide intermediate.

  • Coupling Reaction: The benzothiazole derivative is coupled with the phenoxyacetamide intermediate under controlled conditions to yield the final product.

Physical and Spectroscopic Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O stretch near 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments in the molecule.

    • ¹H NMR: Peaks corresponding to aromatic protons, methoxy group, and amide NH.

    • ¹³C NMR: Signals for aromatic carbons, carbonyl carbon, and methylene group.

  • Mass Spectrometry (MS): Confirms molecular weight through fragmentation patterns.

Medicinal Chemistry

Compounds featuring benzothiazole scaffolds are known for their diverse biological activities:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

The acetamide linkage may enhance binding affinity to biological targets via hydrogen bonding interactions.

Material Science

The electronic properties imparted by the methoxyphenoxy group could make this compound suitable for applications in organic electronics or as a precursor for advanced materials.

Biological Evaluation

Although specific data on this compound is limited, related derivatives have been evaluated for:

  • Cytotoxicity against cancer cell lines such as HeLa or MCF-7.

  • Enzyme Inhibition targeting kinases or other regulatory proteins.

Further studies involving molecular docking and in vitro assays are recommended to explore its therapeutic potential.

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